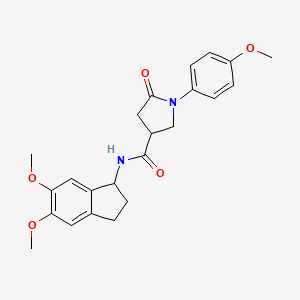![molecular formula C22H25N3O4 B10991707 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10991707.png)
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a tetrahydropyran ring, and an oxazolo[5,4-b]pyridine moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step involves the synthesis of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethyl intermediate. This can be achieved through a cyclization reaction of 4-methoxyphenylacetaldehyde with a suitable diol under acidic conditions.
Oxazolo[5,4-b]pyridine Synthesis: The oxazolo[5,4-b]pyridine core is synthesized via a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor.
Coupling Reaction: The final step involves coupling the tetrahydropyran intermediate with the oxazolo[5,4-b]pyridine derivative using a carboxamide linkage. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicinal chemistry, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, antibacterial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide shares structural similarities with other oxazolo[5,4-b]pyridine derivatives and tetrahydropyran-containing compounds.
- Similar compounds include:
- 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- 3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine derivatives
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H25N3O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-14-12-18(19-15(2)25-29-21(19)24-14)20(26)23-13-22(8-10-28-11-9-22)16-4-6-17(27-3)7-5-16/h4-7,12H,8-11,13H2,1-3H3,(H,23,26) |
InChI Key |
FGQLMBRYTYRWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10991624.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10991632.png)
![Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10991637.png)
![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10991639.png)
![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10991646.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B10991659.png)
![(2Z)-2-[(dimethylamino)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B10991662.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10991668.png)
![N-(3-chloro-4-fluorophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10991669.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide](/img/structure/B10991675.png)
![N~5~-carbamoyl-N~2~-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-D-ornithine](/img/structure/B10991676.png)

![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B10991683.png)
![Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B10991693.png)
